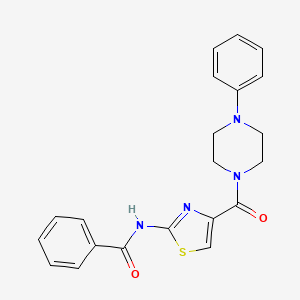

![molecular formula C16H12N2O4S B2727813 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide CAS No. 892849-11-5](/img/structure/B2727813.png)

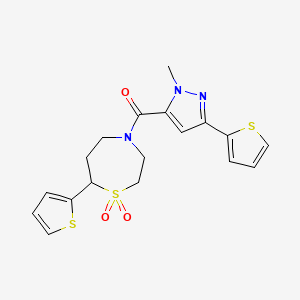

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide” is a synthetic organic compound . It has a molecular formula of C18H17N3O6S and an average mass of 403.409 Da .

Molecular Structure Analysis

The molecular structure of “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide” is complex, with a benzothiazole ring attached to a dioxolo ring . The exact structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography.Scientific Research Applications

Synthesis of Radiotracers for Alzheimer's Disease Imaging

The synthesis of carbon-11-labeled inhibitors targeting casein kinase 1 (CK1) has been explored as potential positron emission tomography (PET) radiotracers for imaging Alzheimer's disease. These compounds, synthesized from derivatives related to N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide, demonstrate the potential of benzothiazole derivatives in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2018).

Eukaryotic DNA Topoisomerase II Inhibition

Research has identified several fused heterocyclic compounds, including benzothiazole derivatives, as inhibitors of eukaryotic DNA topoisomerase II. These findings suggest the potential use of such compounds in cancer therapy, highlighting their importance in medicinal chemistry research (Pınar et al., 2004).

Pharmacological Agent Design

Various studies have focused on the synthesis and pharmacological evaluation of benzothiazole derivatives as potential therapeutic agents. These compounds have shown promising anticonvulsant, antimicrobial, and anticancer activities, underlining the versatility of benzothiazole scaffolds in drug discovery. For instance, novel 4-thiazolidinone derivatives acting as benzodiazepine receptor agonists demonstrated considerable anticonvulsant activity, offering insights into the development of new therapeutic agents (Faizi et al., 2017).

Antimicrobial and Anticancer Activities

The exploration of benzothiazole derivatives extends to their antimicrobial and anticancer potential. Compounds based on this scaffold have been synthesized and tested against various cancer cell lines and microbial strains, exhibiting moderate to good inhibitory activity. These studies contribute to the ongoing search for new antimicrobial and anticancer agents, highlighting the potential of benzothiazole derivatives in addressing diverse health challenges (Kamal et al., 2011).

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-20-11-5-3-2-4-9(11)15(19)18-16-17-10-6-12-13(22-8-21-12)7-14(10)23-16/h2-7H,8H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGSPYDEYVVLEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815151 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

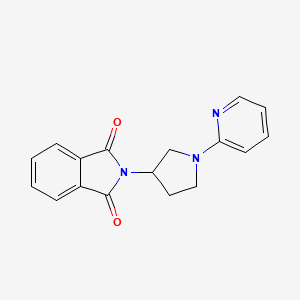

![3-benzyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727730.png)

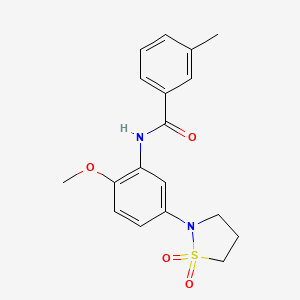

![2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2727735.png)

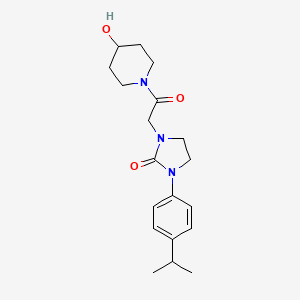

![1-[(4-tert-butylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2727736.png)

![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)

![(E)-N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2727745.png)

![N-(1-cyanocyclohexyl)-2-[3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2727749.png)

![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2727750.png)